REACTION_CXSMILES
|
S(Cl)([Cl:4])(=O)=O.[CH3:6][S:7][C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=1.S(=O)(=O)(O)O.C(OC(=O)C)(=O)C.OO.[OH-:29].[Na+].[OH2:31]>[O-][Mo]([O-])(=O)=O.[Na+].[Na+].C(Cl)CCl>[Cl:4][CH2:6][S:7]([C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=1)(=[O:31])=[O:29] |f:5.6,8.9.10|
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
140 g
|
Type
|
reactant
|
Smiles
|
CSC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
112 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
880 g
|
Type
|
solvent
|
Smiles
|
C(CCl)Cl
|
Name
|
|
Quantity
|
160 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
[O-][Mo](=O)(=O)[O-].[Na+].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for a further hour at 40° to 45° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added dropwise at 50° C
|
Type
|
STIRRING
|
Details
|
the batch was stirred for a further hour at 60° to 65° C
|
Type
|
CUSTOM
|
Details
|
the excess peroxide was then destroyed with about 7 ml of 40% strength sodium bisulfite solution
|
Type
|
CUSTOM
|
Details
|
was kept below 50° C
|
Type
|
CUSTOM
|
Details
|
The reaction of the mixture
|
Type
|
TEMPERATURE
|
Details
|
without cooling
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for a further hour at 55° to 60° C
|
Type
|
CUSTOM
|
Details
|
the sodium phenolate which had precipitated
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
DISSOLUTION
|
Details
|
It was dissolved in about 500 ml of water
|
Type
|
ADDITION
|
Details
|
aqueous hydrochloric acid was added until the mixture
|
Type
|
CUSTOM
|
Details
|
reacted strongly acid
|
Type
|
CUSTOM
|
Details
|
After crystallization the product
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
ClCS(=O)(=O)C1=CC=C(C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 167 g | |
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |